molecular formula C15H11BrFNO2S B2595379 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole CAS No. 887338-48-9

3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole

Cat. No.: B2595379
CAS No.: 887338-48-9
M. Wt: 368.22
InChI Key: GUWFEADJNZQXFC-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole is a synthetic organic compound with the molecular formula C15H11BrFNO2S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is characterized by the presence of bromine, fluorine, and a p-toluenesulfonyl group attached to the indole core, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole typically involves the bromination and fluorination of an indole precursor, followed by the introduction of the p-toluenesulfonyl group. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex indole-based structures .

Scientific Research Applications

3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and the p-toluenesulfonyl group can influence its binding affinity and selectivity towards biological receptors. The compound may act as an inhibitor or modulator of enzymatic activities, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly impact its chemical reactivity and biological interactions. This unique structure makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

3-bromo-5-fluoro-1-(4-methylphenyl)sulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(16)13-8-11(17)4-7-15(13)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWFEADJNZQXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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